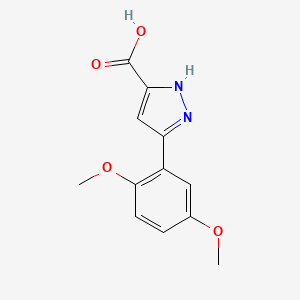

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with various acids or amines in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were synthesized using this method . Similarly, N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was synthesized and characterized by elemental analysis, IR, and NMR . These methods could potentially be adapted for the synthesis of "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using IR and single-crystal X-ray diffraction studies. For instance, the crystal structure of N-p-nitrobenzoyl-N'-p-chlorophenylthiourea was determined and found to crystallize in the monoclinic space group with specific cell parameters . The molecular structure is often further analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide information on vibrational wavenumbers, hyperpolarizability, and other molecular properties .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and nitrobenzene derivatives can be inferred from studies on similar compounds. For example, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was synthesized through a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation . These reactions highlight the potential for chlorophenyl and nitrobenzene groups to undergo various chemical transformations, which could be relevant for "N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chlorophenyl and nitrobenzene groups can be studied using various spectroscopic and computational techniques. For example, the stability of molecules can be analyzed using NBO analysis, which examines hyper-conjugative interactions and charge delocalization . HOMO and LUMO analysis can be used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) can be performed to understand the distribution of electronic density . These analyses provide a comprehensive understanding of the electronic properties and potential reactivity of the compounds.

Aplicaciones Científicas De Investigación

Intermediate for Synthesis

- N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is used as an intermediate in the synthesis of complex organic compounds. For instance, it is used in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks (Li, Xu, & Zhang, 2012).

Hydrogen Bond Studies

- Substituted N-(2-hydroxyphenyl) derivatives, similar in structure to N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide, have been extensively studied for their hydrogen bonding properties. These studies help in understanding the interactions and stabilities of such compounds, which are crucial for their applications in various chemical reactions (Romero & Margarita, 2008).

Potential Therapeutic Applications

- Research has explored the use of structurally similar compounds as potential therapeutic agents against various diseases, including viral infections like SARS-CoV-2 (Kumar & Choudhary, 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)15-13(16-18)9-4-3-5-10(8-9)17(19)20/h1-8,18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCFCFUIWCXGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)